molecular formula C11H9F3N2O2S B1404878 N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine CAS No. 1421508-23-7

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine

Cat. No. B1404878
CAS RN: 1421508-23-7
M. Wt: 290.26 g/mol
InChI Key: YJUFAUMJPFXOQT-UHFFFAOYSA-N
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Description

“N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine” is a chemical compound with the CAS Number: 1421508-23-7 . It has a molecular weight of 290.27 . The IUPAC name for this compound is {methyl [4- (trifluoromethyl)-1,3-benzothiazol-2-yl]amino}acetic acid .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The specific physical and chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles are not available in the search results.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Antitumor Applications

This compound, featuring a thiazole ring, is structurally similar to molecules that have shown diverse biological activities. Thiazole derivatives are known for their antimicrobial and antitumor properties . The trifluoromethyl group may enhance these properties, making this compound a potential candidate for developing new drugs with improved efficacy and lesser side effects.

Agriculture: Pesticide Development

In agriculture, compounds with a thiazole core are often explored for their potential as pesticides. The trifluoromethyl group in particular could contribute to the development of novel pesticides that are more effective against resistant strains of pests .

Biotechnology: Inflammation Regulation

The compound’s structural features suggest it could play a role in the regulation of central inflammation. It may be used in biotechnological applications to control brain inflammation processes, which is crucial in treating neurodegenerative diseases .

Environmental Science: Pollution Mitigation

While specific applications in environmental science are not directly cited, the compound’s potential for modification could lead to the development of environmental sensors or agents that can mitigate pollution, given the reactivity of the thiazole moiety .

Material Science: Advanced Material Synthesis

The presence of a trifluoromethyl group can influence the physical properties of materials. This compound could be used in the synthesis of advanced materials with specific electronic or photonic properties, which are valuable in the development of new sensors and devices .

Analytical Chemistry: Chemical Analysis

Compounds like 2-[Methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetic acid can be used as standards or reagents in analytical chemistry due to their unique structural features. They can aid in the development of new analytical methods for detecting various biological and chemical substances .

Pharmaceutical Research: Drug Design

The structural complexity of this compound makes it a valuable scaffold in pharmaceutical research. Its potential interactions with various biological targets can be explored for drug design, especially in the context of diseases where thiazole derivatives have shown promise .

Neurological Studies: Neurotransmitter Research

Given the importance of thiazole in neurotransmitter synthesis, as seen in Vitamin B1, this compound could be used in neurological studies to understand better the synthesis and regulation of neurotransmitters .

Mechanism of Action

properties

IUPAC Name

2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2S/c1-16(5-8(17)18)10-15-9-6(11(12,13)14)3-2-4-7(9)19-10/h2-4H,5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUFAUMJPFXOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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